molecular formula C10H17NO3 B13515658 Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate

Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13515658
M. Wt: 199.25 g/mol
InChI Key: UXQQHCLVGCGIQC-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo[2.2.2]octane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through enantioselective reactions. One such method involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions. This process uses an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .

Industrial Production Methods

While specific industrial production methods for ethyl 4-amino-2-oxabicyclo[22This would include optimizing reaction conditions to ensure consistency and efficiency on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific functional groups and the presence of an oxabicyclo[2.2.2]octane core. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-2-13-8(12)10-5-3-9(11,4-6-10)7-14-10/h2-7,11H2,1H3

InChI Key

UXQQHCLVGCGIQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CO2)N

Origin of Product

United States

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